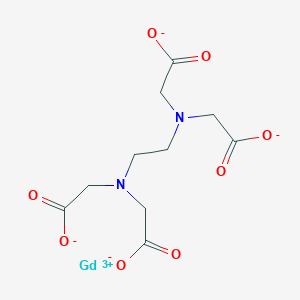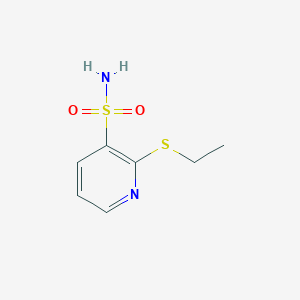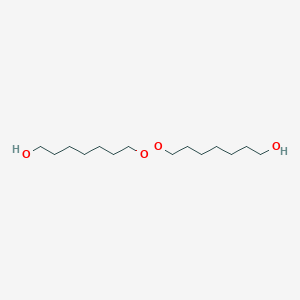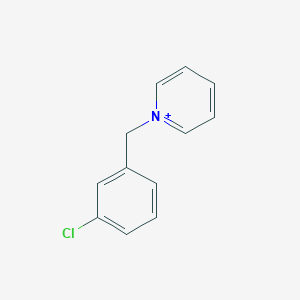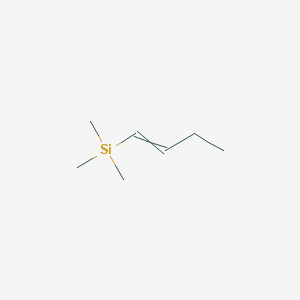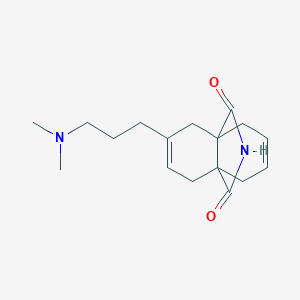
N-(3-(Dimethylamino)propyl)-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Dimethylamino)propyl)-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboximide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMAPT and has been studied extensively for its potential applications in cancer therapy and other biomedical fields.
Wirkmechanismus
DMAPT works by inhibiting the activity of various transcription factors, including NF-κB. This leads to a decrease in the expression of genes that are involved in cancer cell growth and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. In addition, DMAPT has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMAPT in lab experiments is its ability to inhibit the activity of NF-κB, which is involved in a variety of cellular processes. This makes it a valuable tool for studying the role of NF-κB in various diseases, including cancer. However, one limitation of using DMAPT in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on DMAPT. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. In addition, further research is needed to fully understand the mechanism of action of DMAPT and its potential applications in cancer therapy and other biomedical fields. Finally, there is a need for more extensive preclinical and clinical trials to evaluate the safety and efficacy of DMAPT in humans.
Synthesemethoden
DMAPT can be synthesized through a multistep process that involves the reaction of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic anhydride with dimethylamine in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of various transcription factors, including NF-κB, which are known to play a critical role in cancer cell growth and survival. In addition, DMAPT has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
| 16609-47-5 | |
Molekularformel |
C17H24N2O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]-12-azatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)11-5-6-13-7-10-16-8-3-4-9-17(16,12-13)15(21)18-14(16)20/h3-4,7H,5-6,8-12H2,1-2H3,(H,18,20,21) |
InChI-Schlüssel |
KLZOZRRRHRHLAU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CCC23CC=CCC2(C1)C(=O)NC3=O |
Kanonische SMILES |
CN(C)CCCC1=CCC23CC=CCC2(C1)C(=O)NC3=O |
Synonyme |
N-[3-(Dimethylamino)propyl]-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarbimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


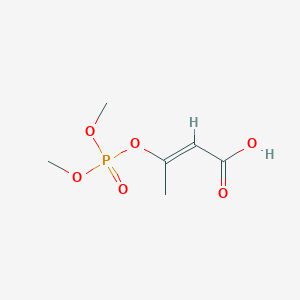
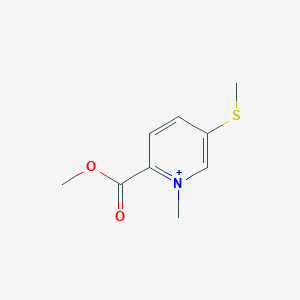
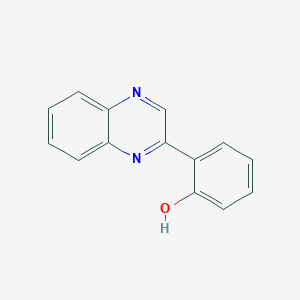
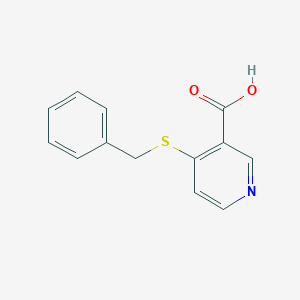
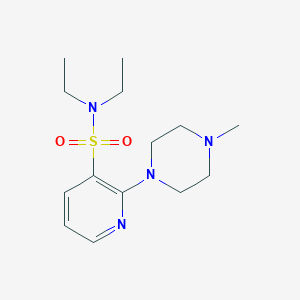
![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
